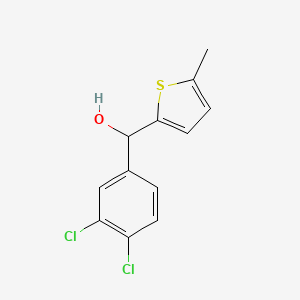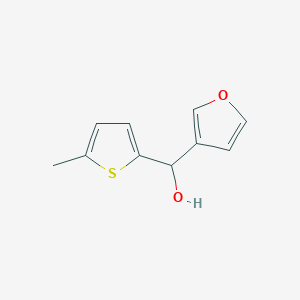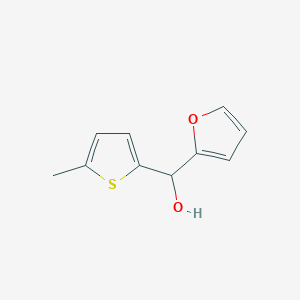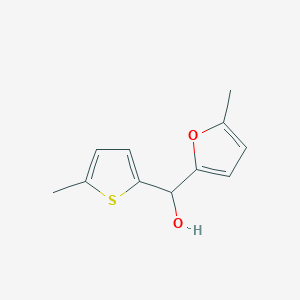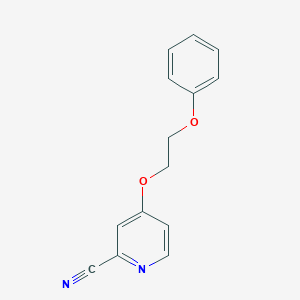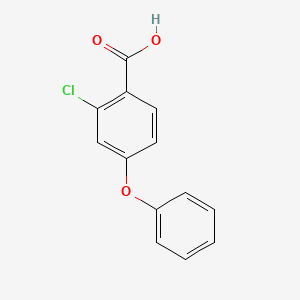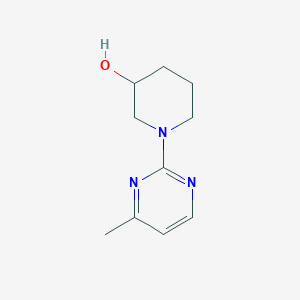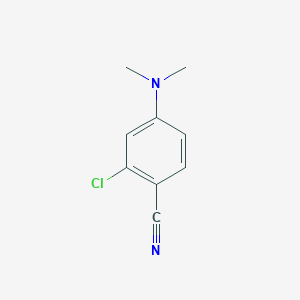
2-Chloro-4-(dimethylamino)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(dimethylamino)benzonitrile is an organic compound with the molecular formula C9H9ClN2. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a dimethylamino group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and photophysical studies due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(dimethylamino)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with dimethylamine. One common method is the nucleophilic aromatic substitution reaction, where the chlorine atom on the benzene ring is replaced by the dimethylamino group. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction conditions often involve heating the mixture to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This may involve continuous flow reactors and the use of catalysts to increase the efficiency and yield of the reaction. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
2-Chloro-4-(dimethylamino)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of primary or secondary amines.
科学研究应用
2-Chloro-4-(dimethylamino)benzonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Photophysical Studies: Exhibits intramolecular charge transfer (ICT) properties, making it useful in the study of fluorescence and other photophysical phenomena.
Material Science: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-Chloro-4-(dimethylamino)benzonitrile in photophysical studies involves intramolecular charge transfer (ICT). Upon photo-excitation, the electron density shifts from the dimethylamino group to the cyanophenyl moiety, resulting in dual fluorescence. This property is exploited in various applications, including the design of fluorescent probes and sensors .
相似化合物的比较
Similar Compounds
2-Chlorobenzonitrile: Lacks the dimethylamino group, making it less versatile in photophysical applications.
4-(Dimethylamino)benzonitrile: Similar structure but without the chlorine atom, affecting its reactivity and applications.
2-Amino-4-chlorobenzonitrile: Contains an amino group instead of a dimethylamino group, leading to different chemical properties and applications.
Uniqueness
2-Chloro-4-(dimethylamino)benzonitrile is unique due to the presence of both the chlorine and dimethylamino groups, which confer distinct reactivity and photophysical properties. This combination makes it particularly valuable in the synthesis of complex organic molecules and in studies involving fluorescence and charge transfer.
属性
IUPAC Name |
2-chloro-4-(dimethylamino)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-12(2)8-4-3-7(6-11)9(10)5-8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCGUMADNLNELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


